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Compound of Interest

Compound Name: 1,4-Dimethylpiperazine

Cat. No.: B091421 Get Quote

An In-depth Technical Guide on the Spectral Data of 1,4-Dimethylpiperazine

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 1,4-Dimethylpiperazine (CAS No:

106-58-1).[1][2][3][4][5] This document is intended for researchers, scientists, and professionals

in drug development and analytical chemistry, offering detailed spectral information,

experimental protocols, and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic

compounds. For 1,4-Dimethylpiperazine, both ¹H and ¹³C NMR provide characteristic signals

corresponding to its molecular structure.

¹H NMR Spectral Data
The ¹H NMR spectrum of 1,4-Dimethylpiperazine is relatively simple, showing two main

signals corresponding to the methyl and methylene protons.

Signal Assignment Chemical Shift (δ) in ppm Solvent

Methylene Protons (-CH₂-) 2.45 CDCl₃

Methyl Protons (-CH₃) 2.288 CDCl₃
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¹³C NMR Spectral Data
The ¹³C NMR spectrum further confirms the structure with two distinct signals for the two types

of carbon atoms present in the molecule.

Signal Assignment Chemical Shift (δ) in ppm Solvent

Methylene Carbons (-CH₂-) 55.9 CDCl₃

Methyl Carbons (-CH₃) 46.39 CDCl₃

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-resolution NMR spectra of 1,4-Dimethylpiperazine is as

follows:

Sample Preparation: Approximately 5-10 mg of purified 1,4-Dimethylpiperazine is dissolved

in about 0.5 mL of deuterated chloroform (CDCl₃).[6] A small amount of tetramethylsilane

(TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[6]

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically

operating at a proton frequency of 90 MHz, 300 MHz, or higher.[3][6][7]

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is

used.[6]

Number of Scans: 16 to 64 scans are typically accumulated to ensure a good signal-to-

noise ratio.[6]

Acquisition Time: 2-4 seconds.[6]

Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the

protons.[6]

Spectral Width: A spectral width of 10-15 ppm is generally sufficient.[6]
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Temperature: The experiment is conducted at a constant temperature, typically 298 K.[6]

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a

Fourier transform. The resulting spectrum is then phase-corrected and the baseline is

corrected. The chemical shifts are calibrated relative to the TMS signal.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1,4-Dimethylpiperazine is characterized by absorptions corresponding to C-H and

C-N bond vibrations.

IR Spectral Data
The key IR absorption bands for 1,4-Dimethylpiperazine are summarized below.

Frequency (cm⁻¹) Vibrational Mode Intensity

2940 - 2800 C-H Stretch (Aliphatic) Strong

1450 C-H Bend (Methylene) Medium

1290 C-N Stretch Medium

1150 C-N Stretch Medium

1010 C-C Stretch Medium

Experimental Protocol for IR Spectroscopy
FT-IR spectra can be obtained using the following methodology:

Sample Preparation: As 1,4-Dimethylpiperazine is a liquid at room temperature, the

spectrum can be recorded as a thin liquid film.[3][5] A drop of the neat liquid is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a

solution in a solvent like carbon tetrachloride (CCl₄) can be used.[3]

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the salt plates (or solvent) is recorded first and automatically

subtracted from the sample spectrum.

Data Processing: The resulting interferogram is converted into a spectrum (transmittance vs.

wavenumber) via a Fourier transform.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its identification.

Mass Spectral Data (Electron Ionization)
The electron ionization (EI) mass spectrum of 1,4-Dimethylpiperazine shows a molecular ion

peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment Ion

114 35 [M]⁺ (Molecular Ion)

70 100 [C₄H₈N]⁺

58 45 [C₃H₈N]⁺

44 55 [C₂H₆N]⁺

42 50 [C₂H₄N]⁺

Experimental Protocol for Mass Spectrometry
A typical GC-MS protocol for the analysis of 1,4-Dimethylpiperazine is as follows:

Sample Preparation: A dilute solution of 1,4-Dimethylpiperazine is prepared in a volatile

organic solvent such as methanol or dichloromethane.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

Gas Chromatography (GC) Conditions:
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Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is used for

separation.

Temperature Program: The oven temperature is programmed to ramp from a low initial

temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the

compound.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range, for example, from

35 to 200 amu.

Visualizations
General Workflow for Spectral Analysis
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Caption: A logical workflow for the spectral analysis of a chemical compound.

Proposed Mass Spectrometry Fragmentation of 1,4-
Dimethylpiperazine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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